(R)-2-Amino-7-hydroxytetralin
Overview
Description
®-2-Amino-7-hydroxytetralin is a chiral organic compound that belongs to the class of tetralins It is characterized by the presence of an amino group at the second position and a hydroxyl group at the seventh position on the tetralin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-7-hydroxytetralin typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetralin derivative.
Functional Group Introduction: The amino group is introduced at the second position through a series of reactions, such as nitration followed by reduction.
Hydroxylation: The hydroxyl group is introduced at the seventh position using hydroxylation reactions, often involving reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of ®-2-Amino-7-hydroxytetralin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Types of Reactions:
Oxidation: ®-2-Amino-7-hydroxytetralin can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetralin derivatives.
Scientific Research Applications
®-2-Amino-7-hydroxytetralin has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-7-hydroxytetralin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
(S)-2-Amino-7-hydroxytetralin: The enantiomer of ®-2-Amino-7-hydroxytetralin, with similar but distinct biological activities.
2-Amino-6-hydroxytetralin: A compound with the hydroxyl group at the sixth position, showing different chemical and biological properties.
2-Amino-5-hydroxytetralin: Another isomer with the hydroxyl group at the fifth position, used in different research contexts.
Uniqueness: ®-2-Amino-7-hydroxytetralin is unique due to its specific stereochemistry and the position of its functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers and enantiomers.
Properties
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563625 | |
Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85951-61-7 | |
Record name | (7R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-7-hydroxytetralin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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